molecular formula C9H11BO3 B14119844 trans-3-Phenyloxypropenylboronic acid

trans-3-Phenyloxypropenylboronic acid

Cat. No.: B14119844
M. Wt: 177.99 g/mol
InChI Key: LHDGQFOYHNIJDM-QPJJXVBHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-3-Phenyloxypropenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with trans-3-bromopropenyl phenyl ether under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Trans-3-Phenyloxypropenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-3-Phenyloxypropenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium(II) complexes, transferring its aryl group to the palladium center. This process forms a new carbon-carbon bond, which is a fundamental step in the catalytic cycle of the reaction .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Phenylpropenylboronic acid

Comparison: Trans-3-Phenyloxypropenylboronic acid is unique due to its specific structure, which includes a phenyloxy group attached to a propenylboronic acid moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, particularly in Suzuki-Miyaura coupling, compared to other boronic acids .

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

[(E)-3-phenoxyprop-1-enyl]boronic acid

InChI

InChI=1S/C9H11BO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+

InChI Key

LHDGQFOYHNIJDM-QPJJXVBHSA-N

Isomeric SMILES

B(/C=C/COC1=CC=CC=C1)(O)O

Canonical SMILES

B(C=CCOC1=CC=CC=C1)(O)O

Origin of Product

United States

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